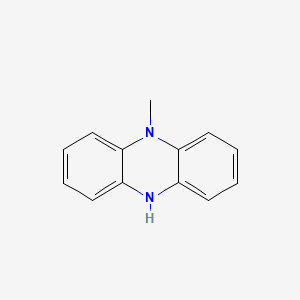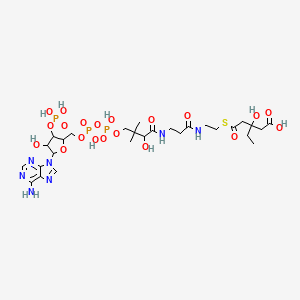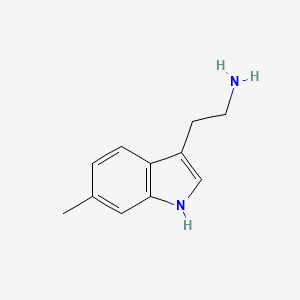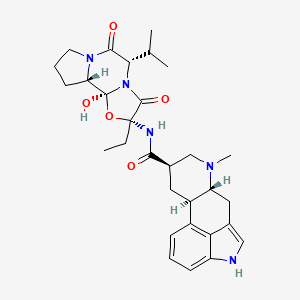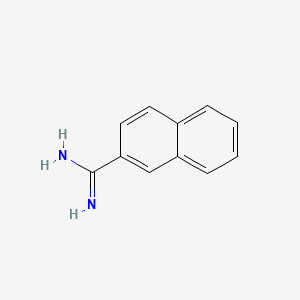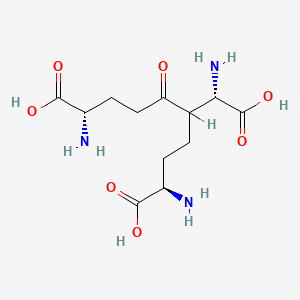![molecular formula C22H30O6 B1213861 [1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B1213861.png)
[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate
Overview
Description
Prostratin is a natural product derived from the bark of the mamala tree (Homalanthus nutans) found in Samoa. It is a phorbol ester known for its unique ability to activate latent viral reservoirs, particularly in the context of human immunodeficiency virus (HIV) research. Prostratin has garnered significant attention due to its potential therapeutic applications in treating HIV, cancer, and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prostratin can be synthesized through a multi-step process starting from phorbol, a related natural product. One notable method involves a four-step chemical synthesis from phorbol, which includes key steps such as cyclopropane formation and stereoselective transformations . Another approach involves a 23-step total synthesis from cyclopentadiene, featuring rapid assembly of the tricyclic core and highly controlled establishment of the densely functionalized C ring .
Industrial Production Methods
Industrial production of prostratin is challenging due to its complex structure. advancements in synthetic chemistry have enabled the production of prostratin in gram quantities, which is crucial for its pharmaceutical development .
Chemical Reactions Analysis
Types of Reactions
Prostratin undergoes various chemical reactions, including:
Oxidation: Prostratin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Prostratin can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of prostratin include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions include various prostratin derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Prostratin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its role in modulating protein kinase C activity.
Medicine: Explored for its potential to activate latent HIV reservoirs, making it a candidate for HIV cure strategies.
Industry: Potential applications in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
Prostratin exerts its effects primarily through the activation of protein kinase C (PKC) pathways. It down-regulates HIV-1 cellular receptors, such as CD4 and CXCR4, thereby inhibiting HIV-1 infection and reducing viral latency . Prostratin also induces the expression of latent HIV-1 from infected cells, making it a valuable tool in HIV research .
Comparison with Similar Compounds
Prostratin is unique among phorbol esters due to its non-tumorigenic properties. Unlike other phorbol esters that promote tumor growth, prostratin has shown tumor-suppressing activity . Similar compounds include:
Phorbol: A related phorbol ester known for its tumor-promoting activity.
Phorbol 12-myristate 13-acetate: Another phorbol ester with potent tumor-promoting effects.
Bryostatin-1: A PKC activator with similar biological activities but different structural features.
Prostratin’s unique ability to activate latent viral reservoirs while preventing healthy cells from infection sets it apart from other similar compounds .
Properties
IUPAC Name |
[1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O6/c1-11-6-16-20(26,18(11)25)9-14(10-23)7-15-17-19(4,5)21(17,28-13(3)24)8-12(2)22(15,16)27/h6-7,12,15-17,23,26-27H,8-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJKFRKNLSCGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester](/img/structure/B1213779.png)
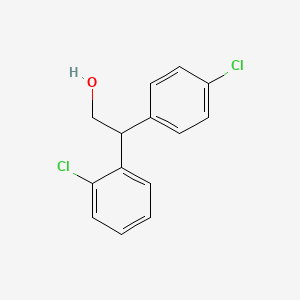
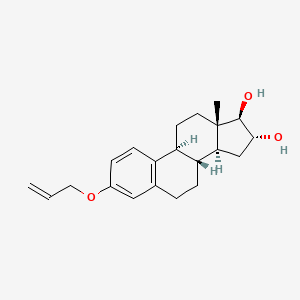
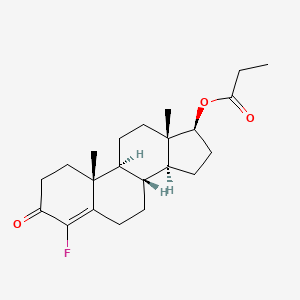
![(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane]-17-ol](/img/structure/B1213784.png)
![9-Hydroxy-8-methoxy-4-methyl-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B1213785.png)
